Product packaging for Propylbutamide(Cat. No.:CAS No. 633-47-6)

Propylbutamide

Numéro de catalogue: B041957
Numéro CAS: 633-47-6
Poids moléculaire: 240.34 g/mol
Clé InChI: CYZWCBZIBJLKCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cropropamide is a synthetic compound recognized for its role as a central nervous system (CNS) stimulant, primarily functioning as a respiratory analeptic. Its core research value lies in its historical and mechanistic context within the class of nicotinic acid derivatives, which also includes related agents like crotetamide. As an analytical reference standard, Cropropamide is essential for qualitative and quantitative analysis in forensic toxicology, pharmaceutical research, and metabolic studies. Researchers utilize this high-purity compound to develop and validate analytical methods (e.g., using GC-MS or LC-MS) for the accurate detection and quantification of the substance in various biological matrices. Its mechanism of action is believed to involve stimulation of the central respiratory centers in the medulla oblongata, leading to an increased respiratory rate and tidal volume. This property makes it a compound of interest in studies investigating respiratory depression and the pharmacodynamics of analeptic agents. Furthermore, its presence in combination with other stimulants in certain legacy pharmaceutical formulations drives ongoing research into drug synergism and metabolic pathways. This product is provided strictly for research use in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N2O2 B041957 Propylbutamide CAS No. 633-47-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWCBZIBJLKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862329
Record name N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-propylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-47-6
Record name Cropropamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular and Cellular Mechanisms of Action

Exploration of Direct Molecular Targets and Binding Interactions

Currently, there is a significant gap in the scientific literature regarding the direct molecular targets and specific binding interactions of cropropamide. No studies have been identified that definitively characterize the binding of cropropamide to specific receptors, ion channels, or enzymes.

Future research employing techniques such as radioligand binding assays, affinity chromatography, and computational molecular modeling would be necessary to identify and characterize the direct molecular targets of cropropamide.

Investigation of Signaling Pathways Modulation

Consistent with the lack of identified direct molecular targets, there is no specific information available on the modulation of intracellular signaling pathways by cropropamide. It is plausible that, as a central nervous system stimulant, cropropamide could influence common signaling cascades associated with neuronal excitability, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) or other second messengers. However, no experimental data has been found to support this hypothesis directly.

Research into the broader category of central stimulants often reveals interactions with neurotransmitter systems and their downstream signaling pathways. For instance, some stimulants are known to modulate the levels of neurotransmitters like catecholamines, which in turn activate a variety of intracellular signaling cascades. While it has been suggested that prethcamide (B10859687) may increase catecholamine release, this has not been specifically demonstrated for cropropamide as an individual agent. ncats.io

Neuropharmacological Research on Central Nervous System Activity

The most significant research finding regarding the specific effects of cropropamide on the central nervous system comes from a study comparing the behavioral effects of prethcamide with its individual components. This research demonstrated that cropropamide, when administered alone to rats, increases locomotor activity. This finding indicates that cropropamide possesses central stimulant properties independent of crotethamide.

Beyond this observed increase in motor activity, detailed neuropharmacological studies investigating the effects of cropropamide on specific neuronal circuits, neurotransmitter release, or electrophysiological properties of neurons are not available in the current body of scientific literature.

Cellular Responses to Cropropamide Exposure

There is a notable absence of published research detailing the specific cellular responses to cropropamide exposure. Studies using cell culture models to investigate the effects of cropropamide on cell viability, proliferation, gene expression, or other cellular processes have not been identified.

Understanding the cellular responses to cropropamide would be crucial for a comprehensive toxicological and pharmacological assessment of the compound. Such studies could reveal potential mechanisms of action at a fundamental level and identify any off-target effects.

Preclinical Pharmacological Studies in Animal Models

Methodologies for Assessing Locomotor Activity in Rodent Models

The assessment of spontaneous locomotor activity is a fundamental method in preclinical pharmacology to screen for central nervous system stimulant or depressant effects of a compound. Various apparatuses and techniques have been developed to quantify this behavior in rodents.

A study investigating the behavioral effects of Prethcamide (B10859687) (a mixture of Cropropamide and Crotethamide) and its individual components utilized an actimeter to measure motor activity in rats. This automated system typically consists of a cage equipped with infrared beams. The number of times the animal interrupts these beams is recorded as a measure of its locomotor activity. This method allows for the objective and quantitative assessment of changes in movement over a specified period.

The study by Babbini et al. (1976) reported that both Cropropamide and Crotethamide, when administered individually to rats, led to an increase in motor activity. nih.gov This suggests that Cropropamide possesses stimulant properties on the central nervous system. When the two components were administered in combination as Prethcamide, their effects on locomotor activity were found to be additive. nih.gov

Table 1: Effect of Cropropamide on Locomotor Activity in Rats

CompoundEffect on Locomotor ActivityNature of Interaction (with Crotethamide)
CropropamideIncreaseAdditive

Source: Babbini et al., 1976 nih.gov

Behavioral Phenotyping in Rodent Models: Beyond Locomotor Activity

Behavioral phenotyping in rodent models encompasses a broader range of assessments beyond simple locomotor activity to understand the qualitative aspects of a compound's effects on the central nervous system. These can include assessments of stereotyped behaviors, anxiety-like behaviors, and effects on operant conditioning.

The research by Babbini and colleagues also explored the effects of Cropropamide and Crotethamide on more complex behaviors in rats. nih.gov They utilized operant conditioning chambers where rats were trained to press a lever to receive a food reward under different schedules of reinforcement, specifically a fixed-ratio (FR) and a variable-interval (VI) schedule. In these tests, both Cropropamide and Crotethamide were observed to decrease the rate of lever pressing. nih.gov Furthermore, in a multiple continuous reinforcement (CRF)-discrimination schedule, both compounds increased the latency times. nih.gov

Interestingly, the nature of the interaction between Cropropamide and Crotethamide varied depending on the behavioral endpoint. While their effects on FR and VI behaviors were additive, they exhibited a potentiating effect on the increase in latency times in the multiple schedule, meaning their combined effect was greater than the sum of their individual effects. nih.gov

Table 2: Behavioral Effects of Cropropamide in Operant Conditioning Paradigms in Rats

Behavioral TestEffect of CropropamideNature of Interaction (with Crotethamide)
Fixed-Ratio (FR) ScheduleReduction in lever pressing rateAdditive
Variable-Interval (VI) ScheduleReduction in lever pressing rateAdditive
Multiple CRF-Discrimination ScheduleIncrease in latency timesPotentiation

Source: Babbini et al., 1976 nih.gov

Cardiorespiratory System Research in Animal Models

Preclinical evaluation of a compound's effects on the cardiorespiratory system is critical for safety and therapeutic assessment. Cropropamide is a component of the respiratory stimulant Prethcamide. nih.gov Respiratory stimulants are a class of drugs that increase the rate and depth of breathing.

Comparative Pharmacological Profiles with Related Stimulants in Animal Models

To better understand the pharmacological profile of a compound, it is often compared with other drugs of the same class. In the case of Cropropamide, its effects as part of Prethcamide have been compared to other respiratory stimulants.

As mentioned previously, a 1967 study compared Prethcamide with other respiratory stimulants such as Nikethamide, Amiphenazole, and Ethamivan, with Doxapram emerging as the most potent among them. nih.gov This suggests that while Cropropamide contributes to the stimulant effects of Prethcamide, its efficacy in this regard may be modest compared to other available agents.

The study by Babbini et al. (1976) provides a direct comparison of the behavioral effects of Cropropamide and its partner compound, Crotethamide, in rats, demonstrating their individual and combined actions on motor activity and operant behaviors. nih.gov

Advancements and Limitations of Animal Models in Cropropamide Research

Animal models have been foundational in providing the initial pharmacological characterization of Cropropamide. However, it is crucial to acknowledge both the advancements and limitations inherent in these preclinical models, especially in the context of a compound with a seemingly limited recent research focus.

A significant portion of the available research on the specific behavioral effects of Cropropamide dates back several decades. While this early work was crucial, the standards for reporting and the sophistication of methodologies have evolved considerably. The reproducibility of these older findings in modern, more rigorously controlled experimental settings is an open question. Factors such as the specific strain of rats used, housing conditions, and the precise parameters of the behavioral testing apparatus can all influence outcomes. The lack of recent, independent replication of these studies is a notable limitation in the current understanding of Cropropamide's pharmacology.

New Approach Methodologies (NAMs) refer to a range of in vitro, in silico, and other non-animal or refined animal testing strategies. These approaches are being increasingly developed and implemented to improve the human relevance of preclinical data and to reduce reliance on traditional animal testing.

To date, there is no publicly available evidence to suggest that NAMs have been applied to the study of Cropropamide. The characterization of this compound appears to rely on classical in vivo animal studies. The application of modern NAMs could offer significant advantages. For instance, in vitro assays using human-derived cells or tissues could provide insights into the species-specific effects of Cropropamide and its potential mechanisms of action at the cellular level. Computational modeling and quantitative structure-activity relationship (QSAR) studies could help to predict its properties and potential off-target effects. The use of such advanced methodologies would represent a significant step forward in refining the pharmacological profile of Cropropamide.

Ethical Considerations and Refinement of Animal Studies

In the realm of preclinical drug development, the use of animal models is a critical step for evaluating the safety and efficacy of new chemical entities before they can be considered for human trials. However, the use of animals in research carries significant ethical responsibilities. The scientific community is guided by a set of principles to ensure that animal studies are conducted humanely and with the utmost respect for animal welfare. These principles are broadly categorized under the framework of the "3Rs": Replacement, Reduction, and Refinement. While specific preclinical data for Cropropamide is not publicly available, the ethical considerations for its study in animal models would adhere to these established guidelines.

The commitment to these ethical principles is not only a moral imperative but also a regulatory requirement. youtube.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the implementation of the 3Rs in all phases of drug development. youtube.com These agencies work in collaboration to promote the acceptance of alternative methodologies and to minimize animal use wherever possible. youtube.com

A fundamental ethical requirement is that researchers must provide a clear and scientifically sound rationale for the use of animals in their studies. nih.govmdpi.com This involves demonstrating that the potential knowledge to be gained from the research outweighs the potential for animal suffering. mdpi.com The selection of an appropriate animal model is also a critical ethical and scientific consideration. nih.gov The chosen species should be the lowest possible on the phylogenetic scale that can provide scientifically valid results. nih.gov For respiratory stimulants like Cropropamide, this could involve the use of rodents, such as rats and mice, which are commonly used in models of respiratory disease. nih.govmdpi.com

Replacement

The principle of Replacement encourages researchers to use non-animal methods whenever possible. This can include in vitro studies using cell cultures or human tissues, as well as in silico computer modeling to predict the pharmacological properties of a compound. For a compound like Cropropamide, initial screening for its effects on respiratory-related cells or pathways could potentially be conducted using such alternative methods, thereby reducing the need for initial in vivo testing.

Reduction

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This can be achieved through careful experimental design and statistical analysis. For instance, a cross-over study design, where the same animals receive different treatments at different times, can significantly reduce the number of animals required compared to a parallel group design. The use of advanced statistical methods can also help in optimizing sample sizes. nih.gov Furthermore, sharing of data and resources among researchers can prevent unnecessary duplication of animal studies.

Refinement

Refinement refers to the modification of experimental procedures to minimize any pain, suffering, or distress experienced by the animals. This includes providing appropriate housing and care, using the least invasive procedures possible, and establishing humane endpoints for studies. For studies involving a respiratory stimulant, this would involve careful monitoring of the animals for any adverse respiratory effects. The use of anesthesia and analgesics for any painful procedures is a mandatory aspect of refinement. Researchers and animal care staff must be adequately trained in the specific procedures and in the recognition of signs of distress in the animal species being used. nih.gov

The table below outlines the key ethical principles and their practical applications in the context of preclinical animal studies for a compound like Cropropamide.

Ethical PrincipleApplication in Preclinical Research for Cropropamide
Replacement - Use of in vitro cell-based assays to screen for respiratory stimulant activity. - In silico modeling to predict pharmacokinetic and pharmacodynamic properties.
Reduction - Implementation of robust statistical analysis to determine the minimum number of animals needed. - Employing study designs such as cross-over studies to maximize data from each animal. - Sharing of research findings to avoid duplicative studies.
Refinement - Use of the least invasive methods for administration and sample collection. - Continuous monitoring for any signs of pain or distress. - Establishment of clear humane endpoints to prevent prolonged suffering. - Provision of enriched environments and appropriate housing for the animals.

Metabolic Profiling and Biotransformation Pathways

Identification of Cropropamide Metabolites in Biological Systems

The primary metabolic transformation of cropropamide identified in biological systems is N-demethylation. In humans, cropropamide is metabolized through the demethylation of its [(dimethylamino)-carbonyl]-propyl moiety. nih.gov This biotransformation results in the formation of a primary metabolite where one of the methyl groups attached to the nitrogen atom is removed.

This metabolic process has also been observed in animal models. Studies in horses have confirmed that cropropamide undergoes N-demethylation of the same [(dimethylamino)-carbonyl]-propyl moiety, indicating a conserved metabolic pathway across these species. nih.gov The characterization of these metabolites has been successfully achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) on urinary extracts. nih.gov While cropropamide has been detected in human blood, detailed profiles of its various metabolites in plasma are not extensively documented in the available literature. nih.gov

Enzymatic Pathways Involved in Cropropamide Biotransformation

The biotransformation of cropropamide, specifically its N-demethylation, is an oxidative process characteristic of Phase I metabolism. Such reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. msdvetmanual.com These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. msdvetmanual.com

While the specific CYP isozymes responsible for the N-demethylation of cropropamide have not been definitively identified in the reviewed literature, it is a well-established principle that N-dealkylation reactions are a common function of CYP enzymes. The process involves the oxidation of the N-methyl group, leading to an unstable intermediate that then cleaves to form the demethylated product and formaldehyde. Given that cropropamide is known to accumulate in the liver in animal models, it is highly probable that hepatic CYP enzymes are the primary catalysts for its metabolism. nih.gov

Comparative Metabolic Studies Across Different Animal Species

Comparative metabolic studies provide valuable insights into the similarities and differences in how various species handle a particular compound, which is crucial for the extrapolation of animal data to humans. For cropropamide, direct, detailed comparative metabolic studies across a wide range of animal species are limited in the public domain.

However, available data indicates a notable similarity in the metabolic pathway of cropropamide between humans and horses. In both species, the principal metabolic route is N-demethylation. nih.govnih.gov A study in horses that received prethcamide (B10859687) intravenously and orally showed that cropropamide had a higher total plasma clearance compared to its companion compound, crotethamide. nih.gov

In rabbits, following the administration of prethcamide, the components, including cropropamide, were found to accumulate predominantly in the liver, suggesting that this organ is a key site for metabolism. nih.gov The study also postulated a faster metabolism and elimination for the propyl butamide component (cropropamide). nih.gov The bioavailability of cropropamide in rabbits was reported to be low, in the range of 24-32%, which could be due to either low absorption from the gastrointestinal tract or a significant first-pass metabolism in the liver. nih.gov

A summary of pharmacokinetic parameters for cropropamide in different animal species is presented in the table below.

SpeciesRoute of AdministrationKey Pharmacokinetic FindingsReference
Horse Intravenous & OralTotal plasma clearance was greater than 5 ml min⁻¹ kg⁻¹. Renal clearance was low, indicating extensive tubular reabsorption. nih.gov
Rabbit Intravenous & OralHalf-life (t½β) of approximately 30.0 minutes. Body clearance (Clb) of 0.0962 L/min. Low bioavailability (24-32%). nih.gov

This table is generated based on available data and is not an exhaustive comparison across all species.

Excretion Pathways and Metabolite Disposition Research

The elimination of cropropamide and its metabolites from the body primarily occurs via the urinary route. Research in both humans and horses has demonstrated that the N-demethylated metabolites of cropropamide are excreted in the urine. nih.govnih.gov

While urinary excretion of the metabolites is a confirmed pathway, comprehensive mass balance studies detailing the full extent of excretion and the proportions eliminated through other routes, such as feces or bile, are not extensively covered in the available scientific literature for cropropamide specifically.

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies

Computational Approaches to Cropropamide SAR

The relationship between the structure of cropropamide and its activity as a respiratory stimulant can be systematically investigated using a variety of computational methods. These approaches allow for the prediction of activity and properties, saving time and resources in the drug discovery process.

Quantitative Structure-Property Relationship (QSPR) models are computational models that create a statistical link between a compound's chromatographic retention time and its molecular descriptors, which are numerical representations of the molecule's physicochemical properties. nih.gov While specific QSPR studies for cropropamide are not available, such a study would be valuable in analytical chemistry for developing methods to detect and quantify cropropamide in biological samples.

A hypothetical QSPR study on cropropamide would involve:

Data Collection: A set of structurally diverse compounds, including cropropamide and its analogues, would be analyzed using a specific chromatographic method (e.g., reversed-phase liquid chromatography) to determine their retention times.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. For cropropamide, these would include its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological indices that describe its shape and connectivity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation would be developed that correlates the calculated descriptors with the experimental retention times. nih.gov

Validation: The predictive power of the QSPR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

Such a model could then be used to predict the retention time of new, unsynthesized analogues of cropropamide, aiding in their future analysis.

Descriptor TypeRelevance to Cropropamide's Retention Time
Lipophilicity (e.g., logP) The presence of the propyl and butyl groups in cropropamide suggests a degree of lipophilicity, which would significantly influence its interaction with the stationary phase in reversed-phase chromatography.
Polarity (e.g., Polar Surface Area) The two amide groups in cropropamide's structure contribute to its polarity, which would affect its solubility in the mobile phase and its retention characteristics.
Size and Shape (e.g., Molecular Weight, Topological Indices) The overall size and three-dimensional shape of the cropropamide molecule would determine its access to and interaction with the stationary phase.

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery for elucidating complex SAR. nih.gov For a compound like cropropamide, ML algorithms could be trained on a dataset of related molecules with known respiratory stimulant activities.

A typical ML-based SAR elucidation for cropropamide would follow these steps:

Dataset Curation: A large and diverse dataset of compounds tested for respiratory stimulant activity would be compiled. This would ideally include cropropamide and a range of its structural analogues with varying substituents.

Feature Engineering: Molecular fingerprints and a vast array of descriptors would be generated for each compound in the dataset.

Model Training: Various ML models, such as Support Vector Machines (SVM), Random Forests (RF), or Deep Neural Networks (DNN), would be trained to learn the complex, non-linear relationships between the molecular features and the observed biological activity. nih.govnih.gov

Model Interpretation: Techniques like SHAP (SHapley Additive exPlanations) could be used to interpret the "black box" nature of some ML models, identifying the key molecular fragments or properties of cropropamide that are most influential for its activity. nih.gov

These models could then predict the activity of new, virtual compounds, guiding the synthesis of more potent and selective analogues of cropropamide.

Rational Design of Cropropamide Analogues Based on SAR Insights

While specific SAR studies on cropropamide are not publicly available, the principles of rational drug design can be hypothetically applied to its structure to explore potential modifications. rjpdft.com The goal of analogue design is to create new molecules that retain or improve upon the desired pharmacological effects while minimizing undesirable properties. rjpdft.comrsc.org

Based on the known structure of cropropamide, several modifications could be systematically explored to generate SAR data:

Modification of the N-propyl group: The length and branching of this alkyl chain could be altered to probe the size and nature of the binding pocket. Replacing it with other functional groups could explore different types of interactions.

Alteration of the But-2-enoyl group: The double bond's position and stereochemistry could be investigated. Saturation of the double bond or its replacement with other unsaturated systems would reveal the importance of this feature.

Substitution on the Butyramide (B146194) moiety: The ethyl group could be replaced with other alkyl or functional groups to explore steric and electronic requirements.

Variation of the N,N-dimethylamide: The methyl groups could be replaced with larger alkyl groups or incorporated into a cyclic system to understand the steric constraints around this part of the molecule.

By synthesizing and testing a series of such analogues, a medicinal chemist could build a qualitative SAR model, identifying the key structural features of cropropamide responsible for its respiratory stimulant activity. This knowledge would be invaluable for designing second-generation compounds with improved properties.

Structural Moiety of CropropamidePotential Modifications for SAR StudiesRationale
N-propyl group Varying alkyl chain length (e.g., ethyl, butyl), introducing branching, or replacing with cyclic or aromatic groups.To explore the size and hydrophobic/hydrophilic nature of the corresponding binding pocket.
(E)-but-2-enoyl group Saturation of the double bond, isomerization to the (Z)-isomer, or replacement with other acyl groups.To determine the importance of the double bond's rigidity and electronic nature for activity.
Ethyl group on the butyramide Replacement with other small alkyl groups (e.g., methyl, isopropyl) or polar functional groups.To probe the steric and electronic requirements at this position.
N,N-dimethylamide Substitution of methyl groups with larger alkyls, or formation of a heterocyclic ring (e.g., pyrrolidine, piperidine).To investigate the steric tolerance and potential for additional interactions in this region of the binding site.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the biological target is unknown. nih.govacs.org A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov

For cropropamide, a ligand-based pharmacophore model could be developed using a set of known active respiratory stimulants. The process would involve:

Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each active molecule.

Feature Identification: Identifying key pharmacophoric features within the molecules, such as hydrogen bond acceptors/donors, hydrophobic regions, and positive/negative ionizable centers. nih.gov In cropropamide, the amide carbonyls would likely be identified as hydrogen bond acceptors, and the alkyl chains as hydrophobic features.

Model Generation and Validation: Aligning the active molecules to find a common 3D arrangement of these features. The resulting pharmacophore hypothesis would then be validated for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model for respiratory stimulants is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach allows for "scaffold hopping," finding new chemical classes with the desired activity. unina.it

Advanced Analytical Methodologies for Cropropamide Research

Chromatography-Mass Spectrometry Techniques

The coupling of chromatography with mass spectrometry has become the cornerstone of bioanalytical research, offering unparalleled capabilities for the separation, identification, and quantification of compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) has been a reliable technique for the analysis of cropropamide. In a study comparing the analysis of several stimulants in both saliva and urine, GC-MS was the chosen method. nih.gov This technique involves the vaporization of the sample, separation of its components in a gaseous mobile phase, and their subsequent detection by a mass spectrometer. For cropropamide, the analysis is typically performed after an extraction from the biological matrix. nih.gov The method's specificity and sensitivity have been demonstrated to be suitable for detecting the illicit administration of prethcamide (B10859687) (a mixture of cropropamide and crotethamide) in competitive animals. nih.gov

A comprehensive screening method for numerous stimulants and narcotics, including cropropamide, utilized a gas chromatograph with dual detectors (Mass Spectrometer and Nitrogen Phosphorus Detector) for enhanced reliability. This method involved liquid-liquid extraction from alkalinized urine and achieved a limit of detection (LOD) for all substances between 25-100 ng/mL. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its more advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are now the predominant techniques for cropropamide analysis, particularly in high-throughput screening environments like anti-doping laboratories. These methods offer advantages in analyzing a broader range of compounds, including polar and non-volatile substances, often with simpler sample preparation. researchgate.net

A fast screening method using UHPLC-MS/MS was developed for the detection of over 60 stimulants in urine. upf.edu This "dilute and shoot" method involved a simple dilution of the urine sample followed by a 5-minute chromatographic run. upf.edu The detection was performed in positive electrospray ionization mode, monitoring specific ion transitions for each analyte. upf.edu Another UHPLC-MS/MS method was developed and validated for the simultaneous detection of a wide array of drugs, including cropropamide, demonstrating high peak resolution and rapid separation. researchgate.net

The table below summarizes the LC-MS/MS parameters used in a screening method for various drugs, including cropropamide. scribd.com

ParameterValue
Compound Cropropamide
Retention Time (min) 4.80
Precursor Ion (m/z) 241
Product Ion 1 (m/z) 196
Product Ion 2 (m/z) 100

This interactive data table is based on data from a study on clinical applications of mass spectrometry in drug analysis.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) in Research Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly enhances the confidence in compound identification and can help in elucidating elemental compositions. This is particularly valuable in research settings and for the identification of unknown metabolites or novel designer drugs. Several studies have employed UHPLC coupled with HRMS for the screening of a vast number of prohibited substances, including cropropamide. doi.orgrug.nlnih.govacs.org These methods acquire full-scan data, allowing for retrospective analysis of samples for newly identified threats. doi.org

A UHPLC-HRMS method for the simultaneous screening of 235 drugs in capillary blood was developed and validated, demonstrating the feasibility of analyzing cropropamide in this matrix with a limit of detection of 0.5 ng/mL. nih.govacs.org

Ion mobility spectrometry (IMS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. When coupled with UHPLC and HRMS (UHPLC-IM-HRMS), it provides even greater selectivity and the ability to separate isomeric and isobaric compounds. A generic UHPLC-IM-HRMS method was developed for the analysis of 192 doping agents, including cropropamide. researchgate.net This study established a database of retention times and collision cross-section (CCS) values, which are valuable parameters for confident identification. The application of IMS filtration was shown to reduce interfering peaks in mass spectra by an average of 86%. researchgate.net

The following table presents key identification parameters for cropropamide from the UHPLC-IM-HRMS study. researchgate.net

ParameterValue
Compound Cropropamide
Formula C₁₃H₂₄N₂O₂
Adduct [M+Na]⁺
Retention Time (min) 3.94
TWCCSN2 (Ų) 167.47

This interactive data table is based on data from a study on ion mobility-high resolution mass spectrometry in anti-doping analysis.

Sample Preparation Strategies for Biological Matrices

The complexity of biological matrices necessitates effective sample preparation to remove interferences and enrich the analyte of interest before instrumental analysis. The choice of technique depends on the analyte's properties, the biological matrix, and the analytical method's requirements.

For cropropamide analysis, several strategies have been employed:

Dilute and Shoot: This is the simplest approach, primarily used for urine samples in high-throughput screening. It involves diluting the sample with a suitable solvent before direct injection into the LC-MS system. upf.edu While fast, it may suffer from lower sensitivity and significant matrix effects. tsijournals.com

Liquid-Liquid Extraction (LLE): A classical technique where the analyte is partitioned between two immiscible liquid phases. For GC-MS analysis of cropropamide in horse plasma and urine, dichloromethane (B109758) was used as the extraction solvent. nih.gov

Solid-Phase Extraction (SPE): This is a highly versatile and widely used technique that can provide cleaner extracts and analyte enrichment. Mixed-mode ion-exchange cartridges are particularly effective for fractionating acidic, neutral, and basic drugs from biological samples. doi.orgtsijournals.com For the analysis of cropropamide and other stimulants, a protocol involving enzymatic hydrolysis of urine samples followed by SPE on Oasis HLB cartridges has been described. tsijournals.com Another study utilized weak cation exchange solid-phase extraction for the determination of stimulants in urine. researchgate.net

Protein Precipitation: This method is commonly used for plasma or serum samples to remove proteins that can interfere with the analysis. In a study analyzing adulterants in whey protein food supplements, protein precipitation was part of the sample preparation protocol. scielo.br

Supported Liquid-Liquid Extraction (SLE): This technique uses a solid support impregnated with an aqueous sample, through which an immiscible organic solvent is passed to extract the analytes. It was used as one of the sample preparation methods in the development of a UHPLC-IM-HRMS screening method for doping agents. researchgate.net

Ultrasonication: For dried blood spot (DBS) analysis, the extraction of analytes is often facilitated by ultrasonication with organic solvents of varying polarities, such as methanol (B129727) or mixtures of methanol/acetonitrile and methanol/isopropanol. nih.govacs.org

Method Validation and Quality Control in Research Settings

Method validation is a crucial process in analytical research to ensure that a developed method is suitable for its intended purpose. For cropropamide analysis, especially in the context of anti-doping, validation is performed according to stringent guidelines, such as those from the World Anti-Doping Agency (WADA). Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. rug.nltsijournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For a UHPLC-HRMS method for cropropamide in dried blood spots, the LOD was 0.5 ng/mL. nih.govacs.org A GC-NPD/MSD method reported an LOD between 25-100 ng/mL for a range of stimulants including cropropamide. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day, inter-day). For a UHPLC-MS/MS method for stimulants, intra-assay precision RSD values were generally below 25%. upf.edu

Accuracy: The closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies.

Recovery: The efficiency of the extraction procedure. For a screening method using SPE, the recovery of target compounds was determined by comparing the peak areas in pre-spiked and post-spiked samples. tsijournals.com

Matrix Effect: The alteration of the analytical signal due to co-eluting components from the sample matrix. It is a significant consideration in LC-MS analysis and can be assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. rug.nl

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Alternative Biological Matrices for Analytical Research

While urine and blood (plasma/serum) are the conventional matrices for drug analysis, research into alternative matrices offers several advantages, such as non-invasive collection and different windows of detection.

Saliva (Oral Fluid): Saliva is an attractive alternative matrix due to its non-invasive collection. A study comparing the analysis of cropropamide in saliva and urine using GC-MS found that while concentrations were generally lower in saliva, its analysis could complement urine testing, particularly for "in-competition" anti-doping tests, to better discriminate between recent and remote drug administration. nih.gov The parent drug is often detectable in saliva, which can be an advantage. biochimicaclinica.it However, challenges include smaller sample volumes and potential for high matrix effects from collection devices. biochimicaclinica.itnih.gov

Dried Blood Spots (DBS): DBS involves collecting a small volume of blood on a filter card. This minimally invasive technique simplifies sample collection, storage, and transport. A UHPLC-HRMS method has been successfully developed and validated for the screening of 235 drugs, including cropropamide, in DBS. nih.govacs.org This demonstrates the viability of DBS for large-scale screening in anti-doping and other research areas.

Hair: Hair analysis can provide a long-term history of drug exposure. While not specifically detailed for cropropamide in the provided context, it is a well-established alternative matrix in forensic toxicology. chemistry-chemists.com

The exploration of these alternative matrices, facilitated by highly sensitive analytical techniques, is expanding the possibilities for cropropamide research, offering more comprehensive insights into its pharmacokinetics and patterns of use.

Future Research Directions and Emerging Areas in the Study of Cropropamide

The study of central nervous system stimulants is a continually evolving field, driven by advancements in technology and methodology. For a compound like Cropropamide, a component of the respiratory stimulant Prethamide, future research presents an opportunity to apply modern techniques to better understand its mechanisms and potential applications. This article explores prospective research directions focused on integrating advanced biological and computational methods.

Q & A

Q. What are the standard analytical techniques for characterizing Cropropamide’s purity and structural stability?

Q. How should in vitro studies be designed to evaluate Cropropamide’s pharmacological efficacy?

Methodological Answer: Use cell lines (e.g., SH-SY5Y for neuropharmacology) with dose-response assays (0.1–100 µM) over 24–72 hours. Include positive controls (e.g., known agonists/antagonists) and measure outcomes like IC₅₀ via MTT assays. Normalize data to vehicle-treated groups to account for solvent effects .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in Cropropamide studies?

Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) calculates EC₅₀/IC₅₀. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of Cropropamide across studies?

Q. What experimental models are optimal for studying Cropropamide’s neuropharmacological mechanisms?

Methodological Answer: Combine in vivo (e.g., Morris water maze for cognitive effects in transgenic Alzheimer’s mice) and in silico approaches (molecular docking with NMDA receptors). Use microdialysis to measure neurotransmitter levels (glutamate, GABA) in real-time .

Q. How can contradictory findings in Cropropamide’s metabolic pathways be systematically addressed?

Methodological Answer: Apply tracer-based metabolomics (¹⁴C-labeled Cropropamide) to map hepatic metabolism. Use CRISPR-Cas9 knockout models to isolate cytochrome P450 isoforms (e.g., CYP3A4) responsible for metabolic variations. Replicate experiments across independent labs to confirm reproducibility .

Methodological Considerations

  • Data Collection : Use standardized questionnaires (Likert scales for subjective outcomes) and ensure ethical approval for human/animal studies .
  • Research Design : Frame questions using the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) to ensure clarity and testability .
  • Literature Gaps : Prioritize studies that address under-researched areas (e.g., long-term toxicity, drug-drug interactions) using systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylbutamide
Reactant of Route 2
Propylbutamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.